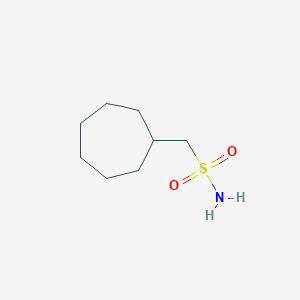

Cycloheptylmethanesulfonamide

Description

Overview of Methanesulfonamide Scaffolds in Chemical Biology

The methanesulfonamide group is a prominent structural motif in medicinal chemistry and drug discovery. researchgate.netajchem-b.com Sulfonamides, the parent class of compounds, were among the first antimicrobial agents to be widely used and continue to be a cornerstone of pharmaceutical research. researchgate.netajchem-b.com The methanesulfonamide moiety itself is recognized for its ability to act as a bioisostere for other functional groups, such as amides and carboxylic acids, offering advantages in terms of metabolic stability and pharmacokinetic properties. acs.org

This scaffold is a key component in a variety of therapeutic agents due to its diverse biological activities, which include antimicrobial, antiviral, antidiabetic, and anticancer properties. researchgate.netajchem-b.com The sulfonamide group can participate in hydrogen bonding and other non-covalent interactions with biological targets, such as enzymes and receptors. ontosight.ai For instance, some sulfonamide derivatives are known to inhibit enzymes like carbonic anhydrase, which is implicated in conditions such as glaucoma and certain types of cancer. researchgate.netajchem-b.com

The versatility of the methanesulfonamide scaffold allows for structural modifications that can fine-tune a molecule's interaction with specific biological targets, leading to the development of new drugs with improved efficacy and safety profiles. ontosight.ai Researchers often incorporate this group into new chemical entities to enhance their druglike properties. acs.org

Significance and Rationale for Investigating Cycloheptylmethanesulfonamide within Chemical Science

The specific investigation of this compound is driven by the unique combination of its two primary components: the methanesulfonamide group and the cycloheptyl moiety. The rationale for studying this compound lies in the potential synergistic or novel properties that arise from this particular structural arrangement.

The cycloheptyl group, a seven-membered aliphatic ring, is a lipophilic moiety that can significantly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. ontosight.ai In drug design, cycloalkyl groups are often introduced to better occupy hydrophobic pockets in receptor binding sites and to introduce conformational rigidity, which can lead to enhanced affinity and selectivity for the target. nih.gov The replacement of a more flexible alkyl chain with a cycloalkyl group like cycloheptyl can reduce the entropic penalty upon binding to a biological target. pharmablock.com Furthermore, the incorporation of a bulky cycloalkyl group can lead to increased inhibitory activity against certain enzymes. tandfonline.com

Therefore, the investigation of this compound is a logical step in the exploration of new chemical space and the development of novel therapeutic agents. The compound serves as a valuable subject for structure-activity relationship (SAR) studies, helping to elucidate the role of the cycloheptyl group in modulating the activity of sulfonamide-based compounds.

Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 330467-47-5 | sigmaaldrich.com |

| Molecular Weight | 191.29 g/mol | sigmaaldrich.com |

| IUPAC Name | N-cycloheptylmethanesulfonamide | sigmaaldrich.com |

| InChI Key | GYRMBBYSSLFZPE-UHFFFAOYSA-N | sigmaaldrich.com |

| Storage Temperature | 2-8 °C | sigmaaldrich.com |

Properties

Molecular Formula |

C8H17NO2S |

|---|---|

Molecular Weight |

191.29 g/mol |

IUPAC Name |

cycloheptylmethanesulfonamide |

InChI |

InChI=1S/C8H17NO2S/c9-12(10,11)7-8-5-3-1-2-4-6-8/h8H,1-7H2,(H2,9,10,11) |

InChI Key |

IQFGGRXDILJDCY-UHFFFAOYSA-N |

Canonical SMILES |

C1CCCC(CC1)CS(=O)(=O)N |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Cycloheptylmethanesulfonamide

Established Synthetic Pathways to Cycloheptylmethanesulfonamide

The primary and most well-established method for the synthesis of N-substituted sulfonamides, including this compound, involves the reaction of a sulfonyl chloride with a primary or secondary amine. wikipedia.org This classical approach, often referred to as sulfonylation, is widely employed due to its reliability and the ready availability of starting materials.

In the specific case of this compound, the synthesis would proceed through the reaction of methanesulfonyl chloride with cycloheptylamine. A base, such as pyridine or triethylamine, is typically added to the reaction mixture to neutralize the hydrogen chloride (HCl) that is generated as a byproduct. wikipedia.org

Reaction Scheme:

CH₃SO₂Cl + C₇H₁₃NH₂ → CH₃SO₂NHC₇H₁₃ + HCl

An alternative established route is the N-alkylation of a primary sulfonamide with an alkyl halide. tandfonline.com For the synthesis of this compound, this would involve the reaction of methanesulfonamide with a cycloheptyl halide (e.g., cycloheptyl bromide). This reaction is often carried out in the presence of a base to deprotonate the sulfonamide, making it a more effective nucleophile. The use of anion exchange resins to support the sulfonamide has been shown to facilitate this reaction, often leading to high yields of the mono-N-alkylated product. tandfonline.com

| Method | Reactants | Reagents/Conditions | Advantages | Potential Limitations |

| Sulfonylation of Amine | Methanesulfonyl chloride, Cycloheptylamine | Base (e.g., pyridine, triethylamine) | Generally reliable, readily available starting materials | Potential for side reactions, purification may be required |

| N-alkylation of Sulfonamide | Methanesulfonamide, Cycloheptyl halide | Base, Anion exchange resin | Good for mono-alkylation, can be high-yielding | Alkyl halides can be hazardous, potential for dialkylation |

Development of Novel Synthetic Approaches for this compound and its Analogues

Recent advancements in synthetic methodology have provided novel and more efficient routes to N-alkylated sulfonamides, which are applicable to the synthesis of this compound. These methods often focus on the use of catalytic systems to improve reaction efficiency, reduce waste, and employ more environmentally benign reagents.

One notable approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which utilizes alcohols as alkylating agents. ionike.comcardiff.ac.ukacs.org In this strategy, a transition metal catalyst, such as one based on manganese, iron, or ruthenium, temporarily oxidizes the alcohol (e.g., cycloheptanol) to an aldehyde or ketone. ionike.comcardiff.ac.ukacs.org This intermediate then reacts with the sulfonamide (methanesulfonamide) to form an N-sulfonylimine, which is subsequently reduced by the catalyst using the hydrogen that was "borrowed" from the alcohol. This method is advantageous as it uses readily available and often less toxic alcohols as alkylating agents and generates water as the only byproduct. ionike.com

The development of novel catalysts, such as magnetic nanoparticle-immobilized palladium complexes, also presents a promising frontier for sulfonamide synthesis. researchgate.net These catalysts can offer high activity and the advantage of easy separation and recycling, contributing to more sustainable synthetic processes. researchgate.net

| Novel Approach | Reactants | Catalyst/Reagents | Key Advantages |

| Borrowing Hydrogen | Methanesulfonamide, Cycloheptanol | Mn, Fe, or Ru-based catalyst | Use of alcohols as alkylating agents, water as the only byproduct |

| Nitroalkane Diluent | Methanesulfonyl chloride, Cycloheptylamine | Nitroalkane (e.g., nitromethane) | Simplified product separation, potentially higher yields |

| Magnetic Nanoparticle Catalysis | Varies (e.g., sulfonyl chloride and amine) | Palladium complex on magnetic nanoparticles | High catalyst activity, easy catalyst recovery and reuse |

Strategies for Structural Diversification and Library Generation

The systematic structural modification of a lead compound is a cornerstone of modern drug discovery and materials science. For this compound, several strategies can be employed to generate a library of analogues for screening and structure-activity relationship (SAR) studies.

Flow chemistry has emerged as a powerful tool for the rapid and efficient synthesis of compound libraries. acs.orgresearchgate.net A flow synthesis setup can be designed to sequentially react a variety of sulfonyl chlorides and amines, allowing for the automated and scalable production of a diverse set of sulfonamides. This approach offers precise control over reaction parameters, enhanced safety, and the potential for waste minimization. acs.org

Combinatorial chemistry approaches, where different building blocks are systematically combined, are also highly applicable. mdpi.com For instance, a library of N-substituted cycloalkylsulfonamides can be generated by reacting a panel of different cycloalkylamines with various sulfonyl chlorides. Similarly, diversification can be achieved by starting with a functionalized cycloheptylamine or methanesulfonyl chloride, allowing for the introduction of a wide range of chemical functionalities. The synthesis of N-substituted phenyl-2-acyloxycyclohexylsulfonamides from N-substituted phenyl-2-hydroxy-cycloalkylsulfonamides demonstrates a strategy of derivatizing a core structure. mdpi.com

The design of bifunctional sulfonamides, which incorporate additional functional groups capable of secondary interactions, represents another avenue for structural diversification. nih.gov For example, introducing a basic moiety or a hydrogen-bond donor/acceptor to the cycloheptyl ring or the methyl group could lead to analogues with novel properties.

| Strategy | Description | Advantages | Example Application for this compound Analogues |

| Flow Chemistry | Automated synthesis in continuous-flow reactors. | Rapid, scalable, precise control, enhanced safety. | Sequential reaction of various sulfonyl chlorides with cycloheptylamine, or methanesulfonyl chloride with various cycloalkylamines. |

| Combinatorial Chemistry | Systematic combination of diverse building blocks. | Generation of large and diverse compound libraries. | Reacting a library of substituted cycloheptylamines with methanesulfonyl chloride. |

| Derivatization of Core Structure | Modification of a pre-synthesized scaffold. | Targeted modifications, exploration of SAR. | Functionalization of the cycloheptyl ring of this compound. |

| Bifunctional Catalyst Design | Incorporation of additional functional groups. | Potential for novel catalytic or biological activity. | Introducing a hydroxyl or amino group onto the cycloheptyl ring. |

Molecular Interaction Studies and Mechanistic Elucidation of Cycloheptylmethanesulfonamide

Exploration of Molecular Targets and Binding Events In Vitro

Enzymatic Inhibition and Receptor Ligand Binding Assays

No data are currently available in the public scientific literature regarding the enzymatic inhibition or receptor ligand binding properties of Cycloheptylmethanesulfonamide.

Protein-Ligand Interaction Profiling

There are no published studies detailing the protein-ligand interaction profile of this compound.

Cellular and Subcellular Studies in Model Systems

Perturbation of Cellular Pathways and Network Analysis

Research on the perturbation of cellular pathways and subsequent network analysis following treatment with this compound has not been reported.

Investigation of Intracellular Localization and Distribution

There is no available information on the intracellular localization and distribution of this compound within cellular models.

Structure-activity Relationship Sar and Quantitative Structure-activity Relationship Qsar Analyses of Cycloheptylmethanesulfonamide Derivatives

Elucidation of Key Structural Elements Governing Biological Activity

While specific SAR studies on cycloheptylmethanesulfonamide are not extensively documented in publicly available literature, the key structural elements governing the biological activity of its derivatives can be hypothesized based on the well-established SAR of the broader sulfonamide class of compounds. The this compound scaffold can be dissected into three primary regions for analysis: the cycloheptyl ring, the methanesulfonamide core, and the substituent on the sulfonamide nitrogen.

The Cycloheptyl Ring: The seven-membered cycloalkyl group is a significant feature that influences the lipophilicity, steric profile, and conformational flexibility of the molecule.

Size and Conformation: The cycloheptyl ring is larger and more flexible than smaller cycloalkanes like cyclopentyl or cyclohexyl. This flexibility allows it to adopt various conformations to fit into a biological target's binding pocket. The optimal ring size for activity would depend on the specific topology of the target protein.

Substitution: Introduction of substituents on the cycloheptyl ring can modulate potency and selectivity. For instance, the position and nature of substituents (e.g., hydroxyl, amino, or small alkyl groups) could introduce new hydrogen bonding interactions or alter the hydrophobic interactions with the target.

The Methanesulfonamide Core: The -SO₂NH- group is a critical pharmacophoric element in many biologically active sulfonamides.

Hydrogen Bonding: The sulfonamide N-H and the two sulfonyl oxygens can act as hydrogen bond donors and acceptors, respectively. These interactions are often crucial for anchoring the molecule within the active site of a target enzyme or receptor. annualreviews.org

Acidity: The acidity of the sulfonamide proton (pKa) can be a key determinant of activity. annualreviews.org The pKa is influenced by the electronic nature of the substituents on both the sulfur and the nitrogen atoms.

Substituent on the Sulfonamide Nitrogen (R-group): The nature of the substituent attached to the sulfonamide nitrogen is a common point of modification in sulfonamide-based drug discovery programs.

Steric and Electronic Properties: The size, shape, and electronic properties of the R-group can have a profound impact on biological activity. Bulky substituents may enhance or diminish activity depending on the steric tolerance of the binding site. Electron-withdrawing or donating groups can modulate the pKa of the sulfonamide N-H and influence binding affinity.

Introduction of Additional Functional Groups: Incorporating other functional groups within the R-substituent can lead to additional favorable interactions with the target.

An illustrative SAR data table for hypothetical this compound derivatives is presented below. This table demonstrates how systematic modifications to the core structure could be correlated with changes in biological activity, typically measured as the half-maximal inhibitory concentration (IC₅₀).

| Compound ID | Cycloheptyl Ring Substitution | Sulfonamide N-Substituent (R) | Hypothetical IC₅₀ (nM) | Rationale for Activity Change |

|---|---|---|---|---|

| 1 | None | -H | 1500 | Parent compound, baseline activity. |

| 2 | 4-OH (trans) | -H | 750 | Introduction of a hydrogen bond donor may increase affinity. |

| 3 | 4-OH (cis) | -H | 1200 | Stereochemistry of the substituent affects binding orientation. |

| 4 | None | -CH₃ | 2000 | Small alkyl group may introduce unfavorable steric interactions. |

| 5 | None | -Phenyl | 500 | Aromatic ring may engage in π-π stacking or hydrophobic interactions. |

| 6 | None | -4-Chlorophenyl | 250 | Electron-withdrawing group on the phenyl ring may enhance interactions. |

Computational and Statistical Methodologies for Predictive SAR Models

To quantify the relationship between the structural features of this compound derivatives and their biological activity, various computational and statistical methodologies can be employed to develop predictive QSAR models. researchgate.net These models are invaluable tools in drug discovery, enabling the prediction of the activity of novel analogues before their synthesis and biological testing. acs.org

The general workflow for a QSAR study involves:

Data Set Selection: A series of structurally related compounds with experimentally determined biological activities is required.

Descriptor Calculation: Molecular descriptors, which are numerical representations of the chemical and physical properties of the molecules, are calculated. These can be classified into several categories:

1D Descriptors: Molecular weight, atom counts.

2D Descriptors: Topological indices, connectivity indices, and 2D pharmacophore fingerprints.

3D Descriptors: Steric parameters (e.g., molecular volume, surface area) and electronic parameters (e.g., dipole moment, partial charges).

Model Development: A mathematical model is generated to correlate the descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously assessed using internal and external validation techniques.

Commonly used methodologies for developing predictive SAR models for sulfonamide-like compounds include:

Multiple Linear Regression (MLR): This method establishes a linear relationship between the biological activity and a set of molecular descriptors. sums.ac.ir

Partial Least Squares (PLS): A statistical method that is particularly useful when the number of descriptors is large and there is multicollinearity among them.

Artificial Neural Networks (ANN): A machine learning approach that can model complex non-linear relationships between structure and activity. researchgate.netjbclinpharm.org

Support Vector Machines (SVM): A powerful classification and regression technique that can handle high-dimensional data. benthamdirect.com

Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA): These are 3D-QSAR techniques that generate contour maps to visualize the regions around the molecules where steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are favorable or unfavorable for activity. nih.gov

A summary of these methodologies is provided in the table below.

| Methodology | Description | Typical Descriptors Used | Advantages | Limitations |

|---|---|---|---|---|

| Multiple Linear Regression (MLR) | Finds a linear equation to model the relationship between independent variables (descriptors) and a dependent variable (activity). sums.ac.ir | Physicochemical (LogP, pKa), Electronic (Hammett constants), Steric (Taft parameters). | Simple to interpret, computationally inexpensive. | Assumes a linear relationship, sensitive to outliers. |

| Artificial Neural Networks (ANN) | A machine learning algorithm modeled after the human brain, capable of learning complex patterns. researchgate.netjbclinpharm.org | A wide range of 1D, 2D, and 3D descriptors. | Can model non-linear relationships, high predictive power. | "Black box" nature can make interpretation difficult, requires large datasets. |

| CoMFA/CoMSIA | 3D-QSAR methods that generate 3D grid-based descriptors representing steric and electrostatic fields (CoMFA) or similarity indices (CoMSIA). nih.gov | Steric, electrostatic, hydrophobic, H-bond donor/acceptor fields. | Provides intuitive 3D visualization of favorable and unfavorable regions for activity. | Requires molecular alignment, results can be sensitive to the alignment rule. |

Rational Design Principles for Optimized Analogues

The insights gained from SAR and QSAR studies provide a foundation for the rational design of optimized this compound analogues with improved potency, selectivity, and pharmacokinetic properties. nih.gov The goal is to introduce structural modifications that enhance favorable interactions with the biological target while minimizing unfavorable ones.

Key rational design strategies could include:

Bioisosteric Replacement: Replacing certain functional groups with other groups that have similar physical or chemical properties but may lead to improved biological activity or reduced toxicity. For example, the sulfonamide group could be replaced with a sulfoximine or other bioisosteres.

Structure-Based Design: If the 3D structure of the biological target is known, molecular docking simulations can be used to predict the binding mode of this compound derivatives. mdpi.com This allows for the design of new analogues with improved complementarity to the active site.

Fragment-Based Design: This approach involves identifying small molecular fragments that bind to the target and then growing or linking them to create more potent leads.

Conformational Constraint: Introducing conformational rigidity into the flexible cycloheptyl ring, for example, by introducing a double bond or fusing it with another ring system, can lock the molecule into a more bioactive conformation and potentially increase affinity.

Modulation of Physicochemical Properties: Systematically altering substituents to fine-tune properties like lipophilicity (LogP) and aqueous solubility can improve the absorption, distribution, metabolism, and excretion (ADME) profile of the compounds.

The following table illustrates some rational design principles applied to the hypothetical optimization of a this compound lead compound.

| Design Strategy | Structural Modification Example | Intended Improvement | Potential Outcome |

|---|---|---|---|

| Enhance Hydrophobic Interactions | Introduce a small alkyl group (e.g., methyl, ethyl) at a suitable position on the cycloheptyl ring. | To fill a hydrophobic pocket in the target's binding site. | Increased potency. |

| Introduce Hydrogen Bonding | Incorporate a hydroxyl or amino group on the N-substituent. | To form an additional hydrogen bond with a key residue. | Increased affinity and selectivity. |

| Modulate Lipophilicity | Replace a phenyl N-substituent with a more polar pyridyl ring. | To improve aqueous solubility and bioavailability. | Improved pharmacokinetic profile. |

| Conformational Restriction | Introduce a double bond within the cycloheptyl ring. | To reduce the entropic penalty upon binding. | Enhanced binding affinity. |

Computational Chemistry and in Silico Modeling of Cycloheptylmethanesulfonamide

Molecular Docking and Molecular Dynamics Simulations of Ligand-Target Complexes

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a small molecule (ligand) and a biological target, typically a protein. acs.org These methods are instrumental in understanding potential mechanisms of action and in the rational design of new drug candidates. scispace.com

Given the structural features of Cycloheptylmethanesulfonamide, a hypothetical molecular docking study could be envisioned against a relevant biological target. Sulfonamides are a well-known class of inhibitors for various enzymes, including carbonic anhydrases and bacterial dihydropteroate synthase (DHPS). acs.orgresearchgate.net For the purpose of this analysis, a docking simulation of this compound against human Carbonic Anhydrase II (CA II), a ubiquitous enzyme involved in numerous physiological processes, is considered.

The docking process would involve preparing the three-dimensional structure of CA II (readily available from the Protein Data Bank) and the ligand, this compound. The simulation would then predict the most favorable binding pose of the ligand within the active site of the enzyme and estimate the binding affinity, often expressed as a docking score or binding free energy.

Following docking, molecular dynamics simulations can provide deeper insights into the stability of the ligand-protein complex over time. tandfonline.com An MD simulation of the this compound-CA II complex, solvated in a water box with appropriate ions, would be run for a duration of nanoseconds. The trajectory of the simulation would be analyzed to assess the stability of the interactions observed in the docking pose. Key metrics for analysis include the root-mean-square deviation (RMSD) of the protein and ligand, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of hydrogen bonds and other non-covalent interactions.

Table 1: Hypothetical Molecular Docking and Dynamics Data for this compound with Carbonic Anhydrase II

| Parameter | Predicted Value/Observation | Interpretation |

| Molecular Docking | ||

| Binding Affinity (kcal/mol) | -6.5 | Suggests a moderate binding affinity to the active site. |

| Key Interacting Residues | His94, His96, His119, Thr199, Thr200 | Indicates interactions with key zinc-coordinating and active site residues. |

| Hydrogen Bonds | Sulfonamide NH₂ with Thr199; Sulfonamide O with His96 | Highlights specific polar interactions crucial for binding. |

| Hydrophobic Interactions | Cycloheptyl ring with Val121, Val143, Leu198 | Shows the role of the aliphatic ring in occupying a hydrophobic pocket. |

| Molecular Dynamics | ||

| RMSD of Protein Cα (Å) | 1.2 ± 0.3 | Indicates the protein maintains a stable conformation throughout the simulation. |

| RMSD of Ligand (Å) | 0.8 ± 0.2 (relative to protein) | Suggests the ligand remains stably bound in the active site. |

| Key Interaction Persistence | Hydrogen bond with Thr199 maintained > 90% of simulation time. | Confirms the stability of the crucial hydrogen bond interaction. |

This data is hypothetical and for illustrative purposes based on typical results for similar compounds.

Quantum Mechanical Studies and Electronic Structure Analysis

Quantum mechanical (QM) methods offer a detailed understanding of the electronic structure of a molecule, which governs its reactivity and intrinsic properties. nih.gov These calculations can provide valuable information on orbital energies, charge distribution, and molecular electrostatic potential. For this compound, QM calculations, likely using Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can elucidate its electronic characteristics.

The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is fundamental. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.

Furthermore, the molecular electrostatic potential (MEP) map provides a visual representation of the charge distribution. Regions of negative potential (typically colored red or orange) are associated with lone pairs of electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) indicate electron-deficient areas prone to nucleophilic attack. For this compound, the MEP would likely show a high negative potential around the oxygen atoms of the sulfonamide group, indicating their role as hydrogen bond acceptors.

Table 2: Predicted Quantum Mechanical Properties of this compound

| Property | Predicted Value | Significance |

| HOMO Energy | -7.2 eV | Relates to the ionization potential and electron-donating capability. |

| LUMO Energy | 1.5 eV | Relates to the electron affinity and electron-accepting capability. |

| HOMO-LUMO Gap | 8.7 eV | A large gap suggests high chemical stability and low reactivity. |

| Dipole Moment | 4.5 D | Indicates a significant degree of polarity in the molecule. |

| Molecular Electrostatic Potential (MEP) | Negative potential around sulfonamide oxygens; Positive potential around sulfonamide NH₂ | Highlights regions for potential non-covalent interactions and reactivity. |

These values are representative and would be derived from specific QM calculations.

Predictive Modeling for Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics

The success of a potential drug molecule is highly dependent on its ADME properties. core.ac.uk In silico ADME prediction tools, such as SwissADME, provide rapid screening of a compound's pharmacokinetic profile. matec-conferences.org These predictions are based on a combination of physicochemical properties and established models.

For this compound, a range of ADME parameters can be predicted. These include physicochemical properties like molecular weight, LogP (a measure of lipophilicity), and topological polar surface area (TPSA). Pharmacokinetic properties such as gastrointestinal (GI) absorption, blood-brain barrier (BBB) permeability, and interaction with cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism, are also estimated. "Drug-likeness" is assessed based on established rules like Lipinski's Rule of Five, which helps to identify compounds with a higher probability of being orally bioavailable.

Table 3: Predicted ADME Properties of this compound

| Property | Category | Predicted Value/Descriptor | Interpretation |

| Physicochemical Properties | |||

| Molecular Formula | C₈H₁₇NO₂S | ||

| Molecular Weight | 191.29 g/mol | Fulfills Lipinski's rule (< 500). | |

| LogP (Consensus) | Lipophilicity | 1.95 | Optimal lipophilicity for drug-likeness. |

| TPSA | Polarity | 65.12 Ų | Indicates good potential for cell permeability. |

| Number of H-bond Acceptors | 3 | Fulfills Lipinsky's rule (< 10). | |

| Number of H-bond Donors | 1 | Fulfills Lipinsky's rule (< 5). | |

| Number of Rotatable Bonds | 2 | Suggests good conformational flexibility. | |

| Pharmacokinetics | |||

| GI Absorption | Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| BBB Permeant | Distribution | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS side effects. |

| P-gp Substrate | Distribution | No | Not likely to be actively effluxed by P-glycoprotein. |

| CYP1A2 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C19 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP2C9 Inhibitor | Metabolism | Yes | Potential for interactions with drugs metabolized by this enzyme. |

| CYP2D6 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| CYP3A4 Inhibitor | Metabolism | No | Low potential for drug-drug interactions via this isoform. |

| Drug-Likeness | |||

| Lipinski's Rule | No violations | Good oral bioavailability is predicted. | |

| Bioavailability Score | 0.55 | Indicates a good probability of having favorable pharmacokinetic properties. |

Data generated using SwissADME prediction tools.

Pharmacological Characterization in Preclinical Model Systems

Development and Validation of In Vitro Pharmacological Assays

The initial stages of pharmacological characterization for a compound such as Cycloheptylmethanesulfonamide would involve the development and use of various in vitro assays. These assays are essential for determining the compound's biological activity at the molecular and cellular levels in a controlled laboratory environment.

To efficiently screen large libraries of compounds, HTS and HCS are indispensable tools. For a novel compound like this compound, these strategies would be employed to identify and characterize its biological targets and cellular effects.

High-Throughput Screening (HTS): HTS involves the automated testing of a compound against a specific biological target. This could include assays to measure enzyme activity, receptor binding, or gene expression. The primary goal is to quickly identify "hits" that modulate the target of interest.

High-Content Screening (HCS): HCS provides more detailed information by combining the automation of HTS with cellular imaging. This allows for the simultaneous measurement of multiple cellular parameters, such as protein localization, cell morphology, and cytotoxicity.

A hypothetical HTS campaign for this compound is outlined in the table below.

| Parameter | Description |

| Assay Type | Biochemical assay to measure the inhibition of a hypothetical target enzyme. |

| Detection Method | Fluorescence Resonance Energy Transfer (FRET) to detect enzyme activity. |

| Plate Format | 1536-well microtiter plates for high-throughput capability. |

| Compound Concentration | Single-point screen at 10 µM to identify initial hits. |

| Controls | Positive control (known inhibitor) and negative control (vehicle, e.g., DMSO). |

Following initial screening, more complex and physiologically relevant models are necessary to understand the functional consequences of the compound's activity.

Advanced Cell-Based Models: These include primary cells isolated directly from tissues or genetically engineered cell lines that express a specific target. For this compound, these models would be used to confirm its activity and assess its effects on cellular pathways in a more disease-relevant context.

Organoid Models: Organoids are three-dimensional cell cultures that mimic the structure and function of an organ. The use of organoid models would represent a significant step forward in predicting the in vivo response to this compound, offering insights into tissue-level effects and potential efficacy.

Exploratory Pharmacological Studies in In Vivo Animal Models

After establishing in vitro activity, the investigation moves to in vivo models to understand the compound's effects within a living organism. These studies are crucial for evaluating the compound's pharmacokinetic and pharmacodynamic properties.

The choice of an appropriate animal model is critical and depends on the therapeutic area and the biological target of the compound. For a hypothetical investigation of this compound, the selection would be guided by its in vitro profile. For instance, if in vitro data suggested anti-inflammatory properties, a model of chronic inflammation might be chosen.

The design and execution of animal studies must be rigorous to ensure the data is reliable and interpretable. Key considerations include the number of animals, the use of appropriate controls, and the statistical methods for data analysis.

The table below outlines a sample experimental design for an exploratory in vivo study.

| Parameter | Description |

| Animal Model | Male C57BL/6 mice, 8-10 weeks old. |

| Group Size | n = 8-10 animals per group to ensure statistical power. |

| Control Groups | Vehicle control group and a positive control group (a clinically relevant drug). |

| Outcome Measures | A combination of behavioral assessments, biomarker analysis from tissue and plasma samples, and histological evaluation of target organs. |

| Data Analysis | Appropriate statistical tests, such as ANOVA followed by post-hoc tests, to compare treatment groups. |

Metabolic and Pharmacokinetic Research in Non-human Biological Systems

In Vitro Metabolic Stability and Enzyme Interaction Profiling

No published studies were identified that investigated the in vitro metabolic stability of Cycloheptylmethanesulfonamide in liver microsomes, hepatocytes, or other in vitro systems. Furthermore, there is no available information regarding its interaction with key drug-metabolizing enzymes, such as the cytochrome P450 (CYP) superfamily.

Identification of Metabolites and Metabolic Pathways in Subcellular Fractions and Cell Lines

There are no publicly available data on the metabolites of this compound that would be formed in subcellular fractions (e.g., microsomes, S9 fractions) or in various cell lines. As a result, its metabolic pathways, including potential Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, have not been characterized.

Pharmacokinetic Investigation in Animal Models for Disposition Studies

No pharmacokinetic studies of this compound in any animal models (e.g., rodents, canines, primates) have been published. Therefore, crucial pharmacokinetic parameters such as absorption, distribution, metabolism, and excretion (ADME), as well as clearance, volume of distribution, and half-life, remain unknown.

Advanced Analytical and Biophysical Characterization Techniques for Cycloheptylmethanesulfonamide

Spectroscopic Methods for Structural Characterization and Confirmation

Spectroscopic techniques are indispensable for the elucidation and confirmation of the molecular structure of Cycloheptylmethanesulfonamide. By probing the interactions of the molecule with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy provide detailed information about the compound's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are employed to confirm its structural integrity.

¹H NMR Spectroscopy: In a typical ¹H NMR spectrum, the protons of this compound would exhibit characteristic chemical shifts. The protons on the large cycloheptyl ring would likely appear as a series of overlapping multiplets in the upfield region, a common feature for cycloalkanes. The methine proton (CH) directly attached to the sulfonamide nitrogen would be expected at a more downfield position due to the deshielding effect of the adjacent electronegative nitrogen and sulfur atoms. The three protons of the methyl group attached to the sulfonyl group would appear as a distinct singlet.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments in the molecule. bhu.ac.in The spectrum of this compound would be expected to show distinct signals for the carbons of the cycloheptyl ring, with their chemical shifts influenced by their position within the ring. oregonstate.edu The carbon of the methyl group attached to the sulfonyl group would appear at a characteristic upfield position.

A summary of plausible NMR spectral data for this compound is presented below.

| ¹H NMR Data | ¹³C NMR Data | ||

| Assignment | Predicted Chemical Shift (δ, ppm) | Assignment | Predicted Chemical Shift (δ, ppm) |

| CH₃-SO₂ | 2.95 (s, 3H) | CH₃-SO₂ | 40.5 |

| N-H | 4.85 (d, 1H) | CH-N | 58.2 |

| CH-N | 3.50 (m, 1H) | Cycloheptyl CH₂ | 24.0 - 37.5 |

| Cycloheptyl CH₂ | 1.45-1.70 (m, 12H) |

This table presents hypothetical but scientifically plausible NMR data for this compound.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. oup.com The IR spectrum of this compound would display characteristic absorption bands confirming the presence of the sulfonamide group. asianpubs.orgrsc.org Key expected vibrational frequencies include the N-H stretch, the asymmetric and symmetric stretches of the S=O group, and C-H stretching from the cycloheptyl and methyl groups. libretexts.org

The table below details the expected characteristic IR absorption bands.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3250 - 3300 | Medium |

| C-H Stretch (aliphatic) | 2850 - 2960 | Strong |

| S=O Asymmetric Stretch | 1320 - 1350 | Strong |

| S=O Symmetric Stretch | 1140 - 1170 | Strong |

| S-N Stretch | 895 - 915 | Medium |

This table presents hypothetical but scientifically plausible IR data for this compound.

Chromatographic and Mass Spectrometric Techniques for Compound Quantification and Identification

Chromatographic and mass spectrometric methods are essential for assessing the purity of this compound, quantifying its presence in various matrices, and confirming its molecular weight and fragmentation pattern.

High-Performance Liquid Chromatography (HPLC)

HPLC is a primary technique for the separation, identification, and quantification of chemical compounds. brewerscience.com A reversed-phase HPLC method is typically suitable for a molecule like this compound. researchgate.netnih.gov This involves a non-polar stationary phase (like a C18 column) and a polar mobile phase, allowing for the separation of the compound from potential impurities based on polarity. Detection can be achieved using a UV detector.

The following table outlines a hypothetical set of HPLC conditions for the analysis of this compound.

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 30% to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Expected Retention Time | ~8.5 minutes |

This table presents hypothetical but scientifically plausible HPLC parameters.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. americanpharmaceuticalreview.com When coupled with a separation technique like HPLC or Gas Chromatography (GC), it provides high sensitivity and specificity for molecular identification. axispharm.comresearchgate.net For this compound (Molecular Formula: C₈H₁₇NO₂S; Molecular Weight: 191.29 g/mol ), electrospray ionization (ESI) in positive mode would be expected to produce a prominent protonated molecular ion [M+H]⁺ at m/z 192.30. scielo.brscispace.com Tandem mass spectrometry (MS/MS) can be used to fragment this parent ion, yielding characteristic product ions that further confirm the structure.

A summary of expected mass spectrometric data is provided below.

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 192.30 | Parent Ion |

| [M+Na]⁺ | 214.28 | Sodium Adduct |

| [C₇H₁₄N]⁺ | 112.11 | Fragment (Loss of SO₂CH₃) |

| [CH₃SO₂]⁺ | 79.01 | Fragment (Methanesulfonyl cation) |

This table presents hypothetical but scientifically plausible MS data.

Biophysical Approaches for Ligand-Target Binding Kinetics and Thermodynamics

To understand the potential biological activity of this compound, it is crucial to characterize its interaction with a putative protein target. Biophysical techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on binding kinetics and thermodynamics. nih.govnih.gov

Ligand-Target Binding Kinetics

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure real-time biomolecular interactions. bio-rad.com It allows for the determination of the association rate constant (kₐ or kₒₙ), the dissociation rate constant (kₒff), and the equilibrium dissociation constant (Kₐ), which is a measure of binding affinity (Kₐ = kₒff/kₒₙ). gatorbio.comcsmres.co.uknih.gov In a hypothetical experiment, a target protein would be immobilized on a sensor chip, and solutions of this compound at various concentrations would be flowed over the surface. biosensingusa.com

The table below presents plausible kinetic parameters for the interaction of this compound with a hypothetical target protein.

| Kinetic Parameter | Plausible Value | Unit |

| Association Rate (kₒₙ) | 1.5 x 10⁴ | M⁻¹s⁻¹ |

| Dissociation Rate (kₒff) | 3.0 x 10⁻³ | s⁻¹ |

| Dissociation Constant (Kₐ) | 200 | nM |

This table presents hypothetical but scientifically plausible kinetic data, typical for a small molecule inhibitor. pnas.orgnih.govmdpi.combmglabtech.commalvernpanalytical.com

Thermodynamics

Isothermal Titration Calorimetry (ITC) is a technique that directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction. nih.govharvard.edu By titrating this compound into a solution containing the target protein, ITC can determine the binding affinity (Kₐ), the stoichiometry of binding (n), and the enthalpy change (ΔH). whiterose.ac.uk From these values, the Gibbs free energy change (ΔG) and the entropy change (ΔS) can be calculated, offering insights into the driving forces of the binding interaction. nih.govacs.orgnih.govmoleculeinsight.com

A plausible thermodynamic profile for the binding of this compound is shown below.

| Thermodynamic Parameter | Plausible Value | Unit |

| Stoichiometry (n) | 1.1 | - |

| Binding Affinity (Kₐ) | 5.0 x 10⁶ | M⁻¹ |

| Enthalpy Change (ΔH) | -5.5 | kcal/mol |

| Entropy Change (ΔS) | +11.4 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -9.2 | kcal/mol |

This table presents hypothetical but scientifically plausible thermodynamic data for a binding interaction driven by both favorable enthalpy and entropy changes. nuvisan.com

Future Research Trajectories and Translational Perspectives for Cycloheptylmethanesulfonamide Scaffolds

Exploration of Chemical Biology Applications Beyond Specific Therapeutic Indications

There is no available research detailing the exploration of Cycloheptylmethanesulfonamide in any chemical biology applications. The foundational screening and characterization required to identify any potential use, whether for therapeutic purposes or as a tool for basic biological research, have not been documented in peer-reviewed literature. The sulfonamide group and the cycloheptyl moiety are present in various biologically active molecules, which could theoretically suggest potential avenues for investigation, but no such studies have been undertaken for this specific compound. cymitquimica.com

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.